molecular formula C6H8F3NO B14025952 (S)-6-(Trifluoromethyl)piperidin-2-one

(S)-6-(Trifluoromethyl)piperidin-2-one

Cat. No.: B14025952
M. Wt: 167.13 g/mol
InChI Key: DIJXEGUOBRBICZ-BYPYZUCNSA-N
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Description

(S)-6-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperidin-2-one with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of (S)-6-(Trifluoromethyl)piperidin-2-one may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

(S)-6-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)piperidin-2-one: Similar in structure but with the trifluoromethyl group at a different position.

    4-(Trifluoromethyl)piperidin-2-one: Another positional isomer with the trifluoromethyl group at the 4-position.

    1-(Trifluoromethyl)piperidin-2-one: A compound with the trifluoromethyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

(S)-6-(Trifluoromethyl)piperidin-2-one is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct properties and applications compared to its isomers.

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

(6S)-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1

InChI Key

DIJXEGUOBRBICZ-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(F)(F)F

Canonical SMILES

C1CC(NC(=O)C1)C(F)(F)F

Origin of Product

United States

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